molecular formula C15H13ClO3 B6401735 3-(3-Ethoxyphenyl)-5-chlorobenzoic acid, 95% CAS No. 1261934-10-4

3-(3-Ethoxyphenyl)-5-chlorobenzoic acid, 95%

Cat. No. B6401735
CAS RN: 1261934-10-4
M. Wt: 276.71 g/mol
InChI Key: XHMXMWJZAPLHKN-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-chlorobenzoic acid, 95%, is a compound used in a variety of scientific research applications. It is an aromatic carboxylic acid, and is also known as 3-chloro-5-ethoxyphenyl benzoic acid, or 3-CEPA. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

3-CEPA has a variety of applications in scientific research. It has been used in the synthesis of a number of different compounds, such as 4-chloro-3-ethoxybenzoic acid, 4-chloro-3-methoxybenzoic acid, and 3-chloro-5-methoxybenzoic acid. It has also been used in the synthesis of a number of pharmaceuticals, such as the anti-anxiety drug buspirone. In addition, 3-CEPA has been used in the synthesis of a number of dyes and pigments, such as the green fluorescent protein.

Mechanism of Action

The mechanism of action of 3-CEPA is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are important mediators of inflammation and pain. By inhibiting the activity of COX-2, 3-CEPA may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CEPA have been studied extensively. In animal studies, 3-CEPA has been shown to reduce inflammation and pain, as well as to reduce the levels of prostaglandins in the body. In addition, 3-CEPA has been shown to have anti-cancer effects in animal studies, as well as to reduce the levels of cholesterol.

Advantages and Limitations for Lab Experiments

The use of 3-CEPA in laboratory experiments has a number of advantages and limitations. On the one hand, 3-CEPA is relatively easy to synthesize, and is relatively stable in aqueous solution. On the other hand, the compound is relatively expensive, and its effects are not fully understood.

Future Directions

There are a number of potential future directions for research on 3-CEPA. For example, further research could be conducted on the compound’s mechanism of action, as well as its effects on inflammation and pain. In addition, further research could be conducted on the compound’s potential applications in the synthesis of pharmaceuticals and dyes and pigments. Finally, further research could be conducted on the compound’s potential anti-cancer effects.

Synthesis Methods

3-CEPA can be synthesized using a variety of methods. The most common methods involve the reaction of 3-chloro-5-ethoxyphenol with an acid or base, such as hydrochloric acid or sodium hydroxide. This reaction is usually carried out in aqueous solution at a temperature of around 70°C. The reaction is typically complete within one hour. Other methods for synthesizing 3-CEPA include the reaction of 3-chloro-5-ethoxyphenol with an aldehyde or ketone, such as benzaldehyde or acetone.

properties

IUPAC Name

3-chloro-5-(3-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-19-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(16)7-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMXMWJZAPLHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690033
Record name 5-Chloro-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261934-10-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-3′-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261934-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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